molecular formula C9H11NO3 B170832 (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid CAS No. 152786-27-1

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B170832
M. Wt: 181.19 g/mol
InChI Key: JYPHNHPXFNEZBR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid” is a potential antioxidant and is used as pharmaceutical intermediates . It is also an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides .


Synthesis Analysis

The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .


Molecular Structure Analysis

The molecular formula of “(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid” is C9H11NO3 . More detailed structural information can be found in databases like ChemSpider .


Chemical Reactions Analysis

The oxidation product of 3-(4-hydroxyphenyl)propanoic acid, 3-(3,4-dihydroxyphenyl)propanoic acid, has a high medicinal potential as it was reported to exhibit an irreversible antiproliferative effect against human cancer cell lines as well as high antiradical activity toward stable free radicals .

Scientific Research Applications

  • Polybenzoxazine Synthesis : Phloretic acid has been utilized as a renewable building block to enhance the reactivity of molecules towards benzoxazine ring formation, a significant alternative to phenol. Its application in synthesizing benzoxazine monomers from polyethylene glycol molecules has led to materials with suitable thermal and thermo-mechanical properties for a wide range of uses (Trejo-Machin et al., 2017).

  • Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : The substance has been modified through reactions with various amines, demonstrating increased thermal stability and biological activities, making it suitable for medical applications (Aly & El-Mohdy, 2015).

  • Synthesis of Fluorinated Tyrosine Derivatives : It has been used in the asymmetric synthesis of fluorinated L-tyrosine derivatives, showcasing its versatility in chemical synthesis (Monclus et al., 1995).

  • Furoquinolinone and Angelicin Derivatives Synthesis : The oxidative dearomatization of this acid combined with a cascade transition-metal catalyzed sequence provides a novel approach to prepare furoquinolinone and angelicin derivatives, suggesting applications in pharmaceutical synthesis (Ye, Zhang, & Fan, 2012).

  • Antifungal Tripeptides Study : It's involved in the study of antifungal tripeptides, where its molecular properties and structures have been calculated, demonstrating its potential in drug design (Flores-Holguín et al., 2019).

  • Topical Skin Care : Phloretamide, derived from 3-(4-hydroxyphenyl)propanoic acid, has been used in the preparation of skin care compositions with anti-aging effects (Wawrzyniak et al., 2016).

  • Enantioselective Enzymatic Hydrolysis : The substance has been used in a novel biocatalytic approach for the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, an important building block in synthesizing PPARα and -γ agonists (Deussen et al., 2003).

  • Corrosion Inhibition : It has been a part of the synthesis of Schiff's bases used as corrosion inhibitors for mild steel, demonstrating its application in material science and engineering (Gupta et al., 2016).

Safety And Hazards

The safety data sheet for 3-(4-Hydroxyphenyl)propionic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The novel 3-((4-hydroxyphenyl)amino)propanoic acid scaffold shows promise for further development as a foundational platform for novel antimicrobial agents targeting emerging and drug-resistant bacterial and fungal pathogens .

properties

IUPAC Name

(3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPHNHPXFNEZBR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
U Wanninayake, KD Walker - Journal of the American Chemical …, 2013 - ACS Publications
β-Amino acids are biologically active compounds of interest in medicinal chemistry. A class I lyase-like family of aminomutases isomerizes (S)-α-arylalanines to the corresponding β-…
Number of citations: 21 pubs.acs.org
Y Imabayashi, S Suzuki, H Kawasaki… - Bioscience …, 2016 - academic.oup.com
For the production of enantiopure β-amino acids, enantioselective resolution of N-acyl β-amino acids using acylases, especially those recognizing N-acetyl-β-amino acids, is one of the …
Number of citations: 3 academic.oup.com
MT Rahman, AM Decker, TL Langston… - Journal of medicinal …, 2020 - ACS Publications
Increasing evidence implicates the orphan G protein-coupled receptor 88 (GPR88) in a number of striatal-associated disorders. In this study, we report the design and synthesis of a …
Number of citations: 10 pubs.acs.org
SG Davies, AW Mulvaney, AJ Russell, AD Smith - Tetrahedron: Asymmetry, 2007 - Elsevier
The parallel asymmetric synthesis of an array of 30 β-amino acids of high enantiomeric purity using the conjugate addition of homochiral lithium N-benzyl-N-(α-methylbenzyl)amide as …
Number of citations: 63 www.sciencedirect.com

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